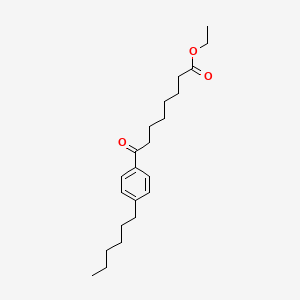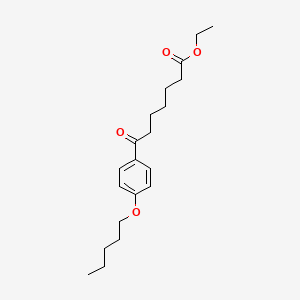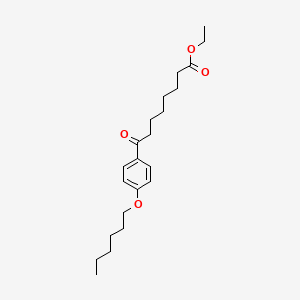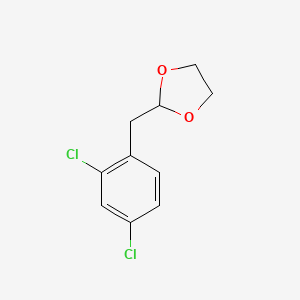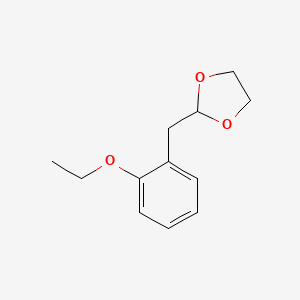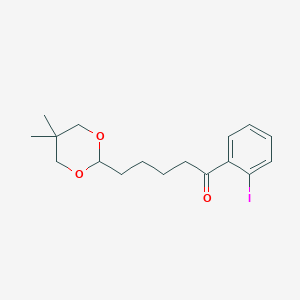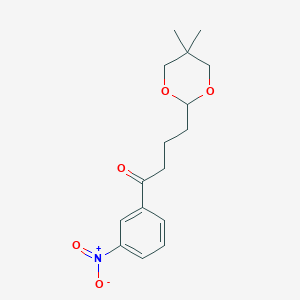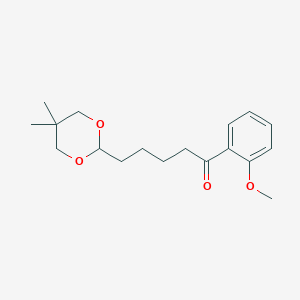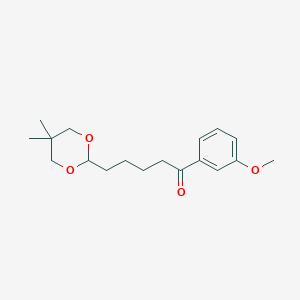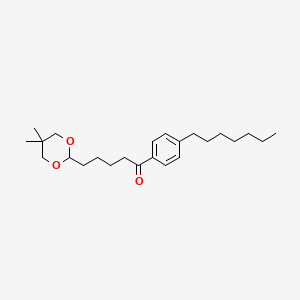
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminopropyl)-1λ~4~,4-thiazinan-1-one, also known as 4-APT, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the thiazinan family and is composed of a nitrogen-containing heterocyclic ring, an amine group, and a propyl chain. 4-APT has been studied for its potential to act as an inhibitor of enzymes and to modulate the activity of neurotransmitters. In addition, the compound has been explored for its potential to act as a modulator of cell signaling pathways.
Mécanisme D'action
The mechanism of action of 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one is not fully understood. However, it is believed that the compound inhibits the enzyme acetylcholinesterase by binding to its active site. This binding prevents the enzyme from breaking down the neurotransmitter acetylcholine, resulting in an increase in the concentration of this neurotransmitter in the brain. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may act as a modulator of cell signaling pathways. This modulation is believed to be due to the compound’s ability to interact with G-protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one are not fully understood. However, the compound has been studied for its potential to modulate the activity of neurotransmitters and inhibit the enzyme acetylcholinesterase. Inhibition of acetylcholinesterase may result in increased concentrations of the neurotransmitter acetylcholine in the brain, leading to increased alertness, improved memory, and improved cognitive function. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its potential to modulate the activity of neurotransmitters, and its ability to modulate cell signaling pathways. However, there are some limitations to using 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one in laboratory experiments. For example, the compound has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one is a highly reactive compound and can react with other compounds in the solution, resulting in the formation of unwanted products.
Orientations Futures
In the future, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be used to develop new drugs for the treatment of neurological disorders such as Alzheimer’s disease. Additionally, the compound may be used to modulate the activity of neurotransmitters, resulting in changes in mood, behavior, and cognition. Furthermore, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be used to modulate cell signaling pathways, resulting in changes in gene expression and cellular physiology. Finally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be used to develop new methods for the synthesis of other compounds.
Méthodes De Synthèse
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-3-nitropyridine with a mixture of sodium amide and ethyl acetate in the presence of a base. This reaction results in the formation of 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one. Another method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetate in the presence of a base. This reaction yields a mixture of 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one and 4-chloro-3-aminopropyl-1λ~4~,4-thiazinan-1-one.
Applications De Recherche Scientifique
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one has been studied for its potential applications in scientific research. The compound has been explored for its ability to inhibit enzymes, modulate neurotransmitters, and modulate cell signaling pathways. In particular, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition by 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be beneficial in the treatment of neurological disorders such as Alzheimer's disease. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one has been studied for its potential to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS/c8-2-1-3-9-4-6-11(10)7-5-9/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQEZYEHBLSNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646442 |
Source


|
| Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017791-78-4 |
Source


|
| Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

